[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, an aminoethyl group, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Materials: Piperidine derivative, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The piperidine derivative is dissolved in the anhydrous solvent, followed by the addition of triethylamine. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is stirred for several hours until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester but without the ester group.
N-Boc-piperidine: Contains a tert-butyl carbamate group similar to the ester group in the target compound.
Piperazine derivatives: Similar in structure but with a different ring system.
Uniqueness
This compound is unique due to the combination of its piperidine ring, aminoethyl group, and tert-butyl ester functional group. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJMURMLAJARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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